
2,3-Dichlorofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C16H8Cl2. It is a derivative of fluoranthene, where two chlorine atoms are substituted at the 2 and 3 positions of the fluoranthene molecule. This compound is of interest due to its environmental presence and potential toxicological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorofluoranthene typically involves the chlorination of fluoranthene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of chlorinated fluoranthene quinones.
Reduction: Formation of partially or fully dechlorinated fluoranthene derivatives.
Substitution: Formation of hydroxylated or aminated fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-Dichlorofluoranthene involves its interaction with cellular components, leading to toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of genes involved in xenobiotic metabolism and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
- 1,8-Dichloropyrene
Uniqueness
2,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichlorinated fluoranthenes, it exhibits distinct properties in terms of its interaction with environmental and biological systems .
Eigenschaften
CAS-Nummer |
86329-60-4 |
|---|---|
Molekularformel |
C16H8Cl2 |
Molekulargewicht |
271.1 g/mol |
IUPAC-Name |
2,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChI-Schlüssel |
FVGIGJCPMHGKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

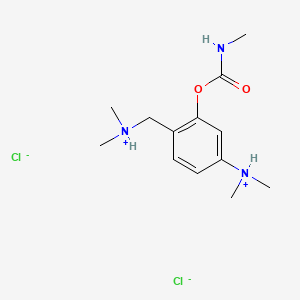
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

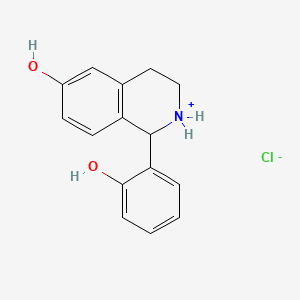
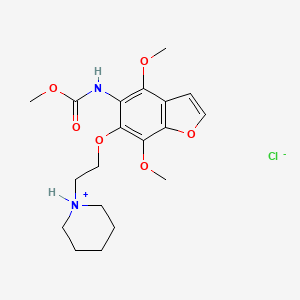
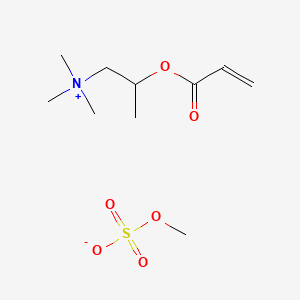

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

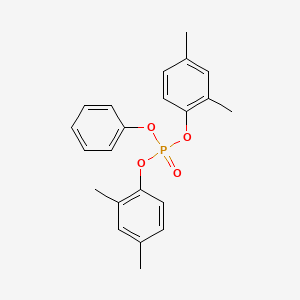
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
